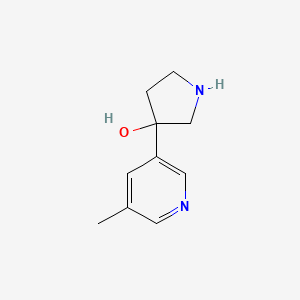![molecular formula C9H6N4S B13897484 2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B13897484.png)
2-thiazol-4-yl-1H-imidazo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole is a heterocyclic compound that combines an imidazo[4,5-b]pyridine moiety with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purine bioisosteres .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The resulting pyridine carboxylate can then be transformed into various derivatives, such as carboxylic acids, amides, and amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity .
Applications De Recherche Scientifique
4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-b]pyridine: Shares the imidazo[4,5-b]pyridine core but lacks the thiazole ring.
Thiazole: Contains the thiazole ring but lacks the imidazo[4,5-b]pyridine moiety.
Purine: Structurally similar due to the fused ring system but differs in the specific ring composition.
Uniqueness
4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole is unique due to its combined imidazo[4,5-b]pyridine and thiazole rings, which confer distinct chemical and biological properties. This combination enhances its potential as a bioisostere and its versatility in various chemical reactions .
Propriétés
Formule moléculaire |
C9H6N4S |
|---|---|
Poids moléculaire |
202.24 g/mol |
Nom IUPAC |
4-(1H-imidazo[4,5-b]pyridin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C9H6N4S/c1-2-6-8(10-3-1)13-9(12-6)7-4-14-5-11-7/h1-5H,(H,10,12,13) |
Clé InChI |
HEMPVAHMZGKQSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)N=C(N2)C3=CSC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylsulfanyl-1,3-thiazole-5-carboxylate](/img/structure/B13897412.png)
![N-[5-bromo-8-(methylamino)-2,7-naphthyridin-3-yl]cyclopropanecarboxamide](/img/structure/B13897417.png)
![(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid](/img/structure/B13897424.png)
![4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B13897435.png)
![Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide](/img/structure/B13897441.png)

![6,6-Dichlorobicyclo[3.1.0]hexan-2-one](/img/structure/B13897450.png)


![4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium](/img/structure/B13897474.png)
![(2S)-1-[(4R)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13897478.png)

